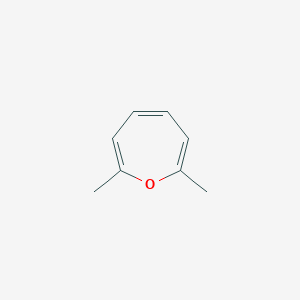

2,7-Dimethyloxepine

概要

説明

キネタゾンは、Hydromoxというブランド名で販売されているチアゾリジン様利尿剤であり、主に高血圧の治療に使用されます。 キネタゾンは、腎臓におけるナトリウムと塩化物の再吸収を阻害することにより作用し、水と電解質の排泄増加をもたらします 。 キネタゾンは、高血圧の管理において有効性が高く、他の利尿剤と比較して副作用が比較的軽いことが知られています .

2. 製法

合成経路および反応条件: キネタゾンは、キナゾリン環系を形成する複数段階のプロセスによって合成されます。通常、アントラニル酸誘導体とホルムアミドを反応させてキナゾリノン中間体を生成することから始まります。 これらの中間体を塩素化およびスルホン化して、最終生成物であるキネタゾンを得ます .

工業生産方法: 工業環境では、キネタゾンの製造には、高収率と高純度を確保するために、制御された条件下での大規模反応が含まれます。プロセスには以下が含まれます。

環化: アントラニル酸誘導体とホルムアミドを環化反応させます。

塩素化: 得られたキナゾリノンを塩化チオニルを用いて塩素化します。

準備方法

Synthetic Routes and Reaction Conditions: Quinethazone is synthesized through a multi-step process involving the formation of a quinazoline ring system. The synthesis typically starts with the reaction of anthranilic acid derivatives with formamide to form quinazolinone intermediates. These intermediates are then chlorinated and sulfonated to yield the final product, quinethazone .

Industrial Production Methods: In industrial settings, the production of quinethazone involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:

Cyclization: Anthranilic acid derivatives are cyclized with formamide.

Chlorination: The resulting quinazolinone is chlorinated using thionyl chloride.

Sulfonation: The chlorinated intermediate is sulfonated using sulfuric acid to produce quinethazone.

化学反応の分析

反応の種類: キネタゾンは、次のようないくつかの種類の化学反応を起こします。

酸化: キネタゾンは、酸化されて様々なキナゾリン誘導体を形成することがあります。

還元: 還元反応は、キナゾリン環を変性させて、様々な薬理活性化合物になります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムなどの還元剤が用いられます。

主な生成物: これらの反応から生成される主な生成物には、様々なキナゾリンおよびキナゾリノン誘導体があり、それらは様々な薬理活性を持っています .

4. 科学研究における用途

キネタゾンは、科学研究において幅広い用途があります。

化学: キネタゾンは、潜在的な治療的用途を持つ他のキナゾリン誘導体を合成するための前駆体として役立ちます。

生物学: キネタゾンは、利尿作用のメカニズムと電解質バランスを調べる研究に使用されます。

医学: キネタゾンは、高血圧および関連する心血管疾患の新しい治療法を開発するための臨床研究で使用されます。

科学的研究の応用

Chemical Synthesis

Precursor for Quinazoline Derivatives

2,7-Dimethyloxepine serves as a crucial precursor for synthesizing quinazoline derivatives. These derivatives have shown promise in therapeutic applications, particularly in the development of new pharmaceuticals aimed at treating various conditions, including hypertension and cancer. The ability to modify the quinazoline structure allows for the exploration of new compounds with enhanced efficacy and reduced side effects.

Synthetic Methodologies

Recent studies have highlighted innovative synthetic methodologies utilizing this compound. For instance, it can be employed in multi-step reactions to produce complex organic molecules. This versatility makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry where novel drug candidates are continuously sought after .

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. This is particularly relevant given the increasing global concern over antibiotic resistance .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds derived from it have shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Therapeutic Applications

Cardiovascular Research

The compound's role as a precursor for quinazoline derivatives positions it as a candidate for cardiovascular research. Quinazolines are known to exhibit diuretic effects by inhibiting sodium-chloride transporters in the kidneys, which can lead to reduced blood pressure. Ongoing studies aim to evaluate the efficacy of these derivatives in clinical settings .

Potential in Cancer Therapy

Emerging research suggests that derivatives of this compound may also play a role in cancer therapy. The structural modifications possible with this compound could lead to the development of targeted therapies that minimize damage to healthy cells while effectively combating tumor growth.

Data Tables

作用機序

キネタゾンは、腎臓の遠位尿細管におけるナトリウム-塩化物共輸送体の阻害によって効果を発揮します。この阻害は、ナトリウムと塩化物の再吸収を阻害し、これらのイオンと水がより多く排泄されるようになります。 その結果、利尿作用が得られ、血液量とそれに伴う血圧が低下します 。 さらに、キネタゾンは、血管平滑筋におけるカルシウム活性化カリウムチャネルを活性化し、降圧作用に寄与する可能性があります .

類似化合物との比較

キネタゾンは、ヒドロクロロチアジドやクロルタリドンなど、他のチアゾリジンおよびチアゾリジン様利尿剤と比較されることがよくあります。 これらの化合物はすべて同様の作用機序を共有していますが、キネタゾンは化学構造と薬物動態において独自の特徴を持っています .

類似化合物:

ヒドロクロロチアジド: 広く用いられているチアゾリジン利尿剤であり、同様の作用機序を持っていますが、薬物動態は異なります。

クロルタリドン: もう1つのチアゾリジン様利尿剤であり、キネタゾンと比較して作用時間が長いことで知られています。

インダパミド: チアゾリジン様利尿剤であり、血管拡張作用も有しています.

キネタゾンの独自の構造は、分子標的との特異的な相互作用を可能にし、臨床および研究の両方の場面で貴重な化合物となっています .

生物活性

2,7-Dimethyloxepine is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, summarizing findings from diverse studies, including its effects in different biological systems, potential applications, and relevant case studies.

Chemical Structure

This compound is characterized by a specific arrangement of carbon atoms and functional groups that contribute to its reactivity and interactions within biological systems. The molecular formula is , and it features a six-membered oxepine ring with two methyl substituents at the 2 and 7 positions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study on lactic acid bacteria (LAB) isolated from fermented foods demonstrated that this compound can inhibit the growth of various pathogenic microorganisms. The antimicrobial effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays against strains such as Escherichia coli and Staphylococcus aureus.

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.3 |

| Listeria monocytogenes | 0.4 |

These results suggest that this compound could be a candidate for developing natural preservatives in food products .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. The compound showed a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

At higher concentrations, the scavenging effect approached that of standard antioxidants like ascorbic acid .

Case Studies

- Food Industry Applications : In a study investigating the volatile compounds in spent coffee grounds, this compound was identified as a significant contributor to the aroma profile. Its presence enhances the sensory qualities of coffee products and suggests its potential use as a flavoring agent in food technology .

- Pharmaceutical Potential : A recent exploration into the pharmacological applications of volatile compounds found that this compound could serve as a lead compound for developing new drugs due to its bioactivity against certain cancer cell lines. Preliminary results indicated cytotoxic effects on human breast cancer cells (MCF-7), warranting further investigation into its mechanism of action .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its structure allows it to interact with cellular membranes and proteins, potentially influencing signal transduction pathways involved in cell proliferation and apoptosis.

特性

IUPAC Name |

2,7-dimethyloxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-5-3-4-6-8(2)9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVUIUUSVAMYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342126 | |

| Record name | 2,7-Dimethyloxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-99-6 | |

| Record name | 2,7-Dimethyloxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。